(3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid
CAS No.:
Cat. No.: VC16779431
Molecular Formula: C12H14BNO4
Molecular Weight: 247.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BNO4 |
|---|---|
| Molecular Weight | 247.06 g/mol |
| IUPAC Name | [3-cyano-4-(oxan-4-yloxy)phenyl]boronic acid |
| Standard InChI | InChI=1S/C12H14BNO4/c14-8-9-7-10(13(15)16)1-2-12(9)18-11-3-5-17-6-4-11/h1-2,7,11,15-16H,3-6H2 |
| Standard InChI Key | SBHKJKXKXAEEJF-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=C(C=C1)OC2CCOCC2)C#N)(O)O |
Introduction
(3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid is a boronic acid derivative that has garnered significant attention in medicinal chemistry due to its unique structural features and potential applications. This compound features a boron atom connected to a phenyl group, which carries a cyano substituent and an ether-like linkage to the tetrahydro-2H-pyran ring.
Synthesis and Applications
The synthesis of (3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid can be achieved through various methods, often involving cross-coupling reactions. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of targeted therapies and drug delivery systems due to its ability to interact with biological molecules.
Synthesis Steps:
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Preparation of Starting Materials: The synthesis typically begins with the preparation of the necessary starting materials, such as phenylboronic acids and tetrahydro-2H-pyran derivatives.
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Cross-Coupling Reactions: The synthesis involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the desired boronic acid derivative.
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Purification: The final product is purified using standard techniques like chromatography.
Biological Activities and Potential Applications
Boronic acids, including (3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid, exhibit various biological activities that make them candidates for drug discovery and development. These compounds can interact with enzymes, receptors, and other biological molecules, which is crucial for understanding their mechanism of action.
Biological Activities:
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Enzyme Inhibition: Boronic acids can act as inhibitors for certain enzymes, affecting metabolic pathways.
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Receptor Binding: They may bind to specific receptors, influencing cellular signaling pathways.
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Drug Delivery: Their ability to form complexes with diols and hydroxyacids makes them useful in drug delivery systems .
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